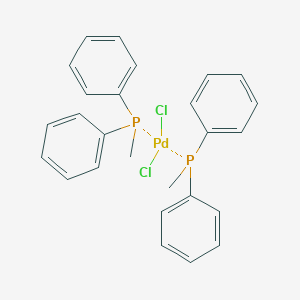

dichloropalladium;methyl(diphenyl)phosphane

Beschreibung

The compound with the identifier “dichloropalladium;methyl(diphenyl)phosphane” is known as 1-Ethyl-3-methylimidazolium chloride. This compound is an ionic liquid, which means it is a salt in the liquid state that typically has a melting point below 100°C. Ionic liquids like 1-Ethyl-3-methylimidazolium chloride are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials .

Eigenschaften

IUPAC Name |

dichloropalladium;methyl(diphenyl)phosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H13P.2ClH.Pd/c2*1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;;;/h2*2-11H,1H3;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSFBKGHQLDFHU-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.Cl[Pd]Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26Cl2P2Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

1-Ethyl-3-methylimidazolium chloride can be synthesized through a reaction between 1-methylimidazole and ethyl chloride. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid. The reaction can be represented as follows:

[ \text{1-Methylimidazole} + \text{Ethyl chloride} \rightarrow \text{1-Ethyl-3-methylimidazolium chloride} ]

In industrial production, this reaction is often carried out in a solvent such as acetonitrile or dichloromethane to enhance the reaction rate and yield. The product is then purified through recrystallization or distillation to obtain high-purity 1-Ethyl-3-methylimidazolium chloride.

Analyse Chemischer Reaktionen

1-Ethyl-3-methylimidazolium chloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The chloride ion in 1-Ethyl-3-methylimidazolium chloride can be substituted with other anions like bromide or nitrate through ion exchange reactions.

Common reagents and conditions used in these reactions include:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Silver nitrate in aqueous solution.

Major products formed from these reactions include the corresponding oxidized or reduced forms of the compound and substituted imidazolium salts.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-3-methylimidazolium chloride has a wide range of scientific research applications:

Chemistry: It is used as a solvent for various chemical reactions, particularly those involving cellulose and other biopolymers. Its ability to dissolve a wide range of materials makes it valuable in green chemistry and sustainable processes.

Biology: It is used in the extraction and purification of biomolecules, such as proteins and nucleic acids, due to its unique solvation properties.

Medicine: Research is being conducted on its potential use in drug delivery systems, where its ionic nature can enhance the solubility and stability of certain drugs.

Industry: It is used in the electroplating industry, as well as in the production of advanced materials like nanocomposites and ionic liquid-based polymers.

Wirkmechanismus

The mechanism by which 1-Ethyl-3-methylimidazolium chloride exerts its effects is primarily through its ionic nature. The cation, 1-Ethyl-3-methylimidazolium, interacts with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions can disrupt the structure of biomolecules, enhance solubility, and facilitate chemical reactions. The chloride ion can participate in ion exchange reactions, further contributing to the compound’s versatility.

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-3-methylimidazolium chloride can be compared with other imidazolium-based ionic liquids, such as:

- 1-Butyl-3-methylimidazolium chloride

- 1-Hexyl-3-methylimidazolium chloride

- 1-Octyl-3-methylimidazolium chloride

These compounds share similar properties, such as low volatility and high thermal stability, but differ in their alkyl chain lengths. The unique aspect of 1-Ethyl-3-methylimidazolium chloride is its balance between hydrophilicity and hydrophobicity, making it particularly effective in dissolving both polar and non-polar substances.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.